Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride
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Overview
Description
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is a chemical compound with the molecular formula C12H20BrCl2N2OS and a molecular weight of 391.18 g/mol . This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 1-bromo-5-chloropentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. This intermediate is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites of enzymes, inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-[[5-[(5-bromo-2-pyridinyl)oxy]pentyl]amino]-, hydrochloride
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is unique due to its specific combination of a brominated pyridine ring and an ethanethiol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research .
Properties
CAS No. |
41287-53-0 |
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Molecular Formula |
C12H21BrCl2N2OS |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;dihydrochloride |
InChI |
InChI=1S/C12H19BrN2OS.2ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;;/h4-5,10,14,17H,1-3,6-9H2;2*1H |
InChI Key |
ZEVBVMDQMBCLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCNCCS.Cl.Cl |
Origin of Product |
United States |
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